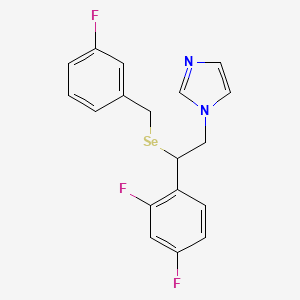

Antifungal agent 58

Description

Properties

Molecular Formula |

C18H15F3N2Se |

|---|---|

Molecular Weight |

395.3 g/mol |

IUPAC Name |

1-[2-(2,4-difluorophenyl)-2-[(3-fluorophenyl)methylselanyl]ethyl]imidazole |

InChI |

InChI=1S/C18H15F3N2Se/c19-14-3-1-2-13(8-14)11-24-18(10-23-7-6-22-12-23)16-5-4-15(20)9-17(16)21/h1-9,12,18H,10-11H2 |

InChI Key |

DXQPEWCGJPXSKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Antifungal Agent A21: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant and growing threat to global public health. This has necessitated the urgent discovery and development of novel antifungal agents with improved efficacy and safety profiles. One such promising candidate that has garnered recent attention is Antifungal Agent A21, a semi-synthetic derivative of the potent polyene antibiotic, Amphotericin B. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Amphotericin A21, offering valuable insights for researchers and professionals in the field of antifungal drug development.

Amphotericin A21 was rationally designed to mitigate the dose-limiting nephrotoxicity associated with its parent compound, Amphotericin B, while retaining its broad-spectrum antifungal activity.[1][2] The primary mechanism of action for this class of molecules involves binding to ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of pores, disrupting membrane integrity and causing leakage of cellular contents, ultimately resulting in fungal cell death.[3][4]

Discovery of Amphotericin A21: A Tale of Rational Design

The discovery of Amphotericin A21 stemmed from a focused effort to improve the therapeutic index of Amphotericin B. The core hypothesis was that chemical modification of the Amphotericin B scaffold could dissociate its antifungal efficacy from its mammalian cell toxicity. Researchers explored the synthesis of various derivatives, leading to the identification of the L-histidine methyl ester of Amphotericin B, designated as A21.[1][5] This modification was found to significantly reduce the compound's toxicity while maintaining a potent antifungal effect comparable to the parent drug.[1]

Synthesis of Amphotericin A21

The synthesis of Amphotericin A21 is a semi-synthetic process starting from the commercially available Amphotericin B. The key transformation involves the esterification of the C16 carboxyl group of Amphotericin B with L-histidine methyl ester.

Synthetic Workflow

Caption: Synthetic workflow for Amphotericin A21.

Experimental Protocols

Synthesis of L-Histidine Methyl Ester Dihydrochloride

A solution of L-histidine in methanol is cooled to 0°C. Thionyl chloride (SOCl₂) is added dropwise to the stirred solution. The reaction mixture is then heated to 60°C and maintained for 6 hours. The solvent is subsequently removed under reduced pressure, and the crude product is recrystallized from a methanol/ether mixture to yield L-histidine methyl ester dihydrochloride.[5]

Synthesis of Amphotericin A21

Amphotericin B is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO). A coupling agent, for example, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and a base like triethylamine (Et₃N) are added to the solution. The pre-prepared L-histidine methyl ester dihydrochloride is then added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using appropriate chromatographic techniques.[3]

Antifungal Activity of Amphotericin A21

Amphotericin A21 has demonstrated potent in vitro activity against a broad range of pathogenic fungi, including various species of Candida and Aspergillus. Its efficacy is comparable to that of the parent drug, Amphotericin B.

| Fungal Strain | Amphotericin A21 MIC (µg/mL) | Amphotericin B MIC (µg/mL) |

| Candida albicans | 0.1 - 1.0 | 0.1 - 1.0 |

| Candida krusei | 0.2 - 1.0 | 0.2 - 1.0 |

| Aspergillus fumigatus | 0.5 - 2.0 | 0.5 - 2.0 |

Note: The MIC (Minimum Inhibitory Concentration) values are generalized from available literature and may vary depending on the specific strain and testing methodology.

Mechanism of Action

The primary mechanism of antifungal action of Amphotericin A21 is consistent with that of other polyene macrolides. It selectively binds to ergosterol, the principal sterol in fungal cell membranes, leading to the formation of transmembrane channels or pores.[3][4] This disruption of the membrane's integrity results in the leakage of essential intracellular components, such as ions and small organic molecules, ultimately leading to fungal cell death. The selectivity for fungal cells is attributed to the higher affinity of polyenes for ergosterol over cholesterol, the predominant sterol in mammalian cell membranes.

Signaling Pathway of Ergosterol-Mediated Cell Death

Caption: Ergosterol-mediated cell death by Amphotericin A21.

Preclinical Evaluation and Safety Profile

Preclinical studies have indicated that Amphotericin A21 possesses a significantly improved safety profile compared to Amphotericin B. In vivo studies in animal models have demonstrated its efficacy in treating systemic fungal infections with reduced signs of nephrotoxicity.[1] Toxicological evaluations have further confirmed the lower toxicity of Amphotericin A21, suggesting a wider therapeutic window.[1]

Conclusion

Amphotericin A21 represents a promising advancement in the quest for safer and more effective antifungal therapies. Its rational design, building upon the well-established scaffold of Amphotericin B, has yielded a compound with a comparable antifungal spectrum but with markedly reduced toxicity. The synthetic route is well-defined, and its mechanism of action is understood. Further clinical development of Amphotericin A21 is warranted to fully assess its potential as a valuable addition to the clinical armamentarium against life-threatening fungal infections.

References

- 1. rroij.com [rroij.com]

- 2. Amphotericin B and its new derivatives - mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amphotericin B - Wikipedia [en.wikipedia.org]

- 5. An Amphotericin B Derivative Equally Potent to Amphotericin B and with Increased Safety - PMC [pmc.ncbi.nlm.nih.gov]

Selenium-Containing Miconazole Analogues as Antifungal Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antifungal resistance necessitates the development of novel therapeutic agents. One promising strategy is the modification of existing antifungal drugs to enhance their efficacy and overcome resistance mechanisms. This technical guide explores the synthesis, antifungal activity, and mechanism of action of selenium-containing analogues of miconazole. By leveraging the unique biochemical properties of selenium as a bioisostere for sulfur or oxygen, researchers have developed potent new antifungal candidates. This document provides a comprehensive overview of the key findings, including quantitative data on antifungal efficacy, detailed experimental protocols for their evaluation, and visualizations of the underlying biological pathways and experimental workflows.

Introduction: The Rationale for Selenium-Containing Antifungal Agents

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals.[1] The efficacy of current antifungal therapies is increasingly challenged by the emergence of drug-resistant fungal strains.[2] Azole antifungals, such as miconazole, are a cornerstone of antifungal therapy. They function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3]

Bioisosteric replacement is a well-established strategy in drug design to improve pharmacological properties. Selenium, a trace element with known antimicrobial properties, serves as a valuable bioisostere for sulfur and oxygen.[1] Its incorporation into drug scaffolds can modulate factors such as lipophilicity, metabolic stability, and target binding affinity. Studies have shown that organoselenium compounds exhibit a significantly higher hit rate for antifungal activity compared to their non-selenium counterparts, often with a favorable toxicity profile.[4] This has led to the exploration of selenium-containing analogues of miconazole as a novel class of antifungal agents.[1][5]

Synthesis of Selenium-Containing Miconazole Analogues

The synthesis of selenium-containing miconazole analogues typically involves a multi-step process starting from commercially available precursors. A general synthetic scheme is outlined below.

Experimental Protocol: General Synthesis

A representative synthetic route to selenium-containing miconazole analogues, based on the work of Xu et al., is as follows:

-

Preparation of the Selenocyanate Intermediate: An appropriate alkyl halide is reacted with potassium selenocyanate (KSeCN) in a suitable solvent such as dimethylformamide (DMF) at room temperature to yield the corresponding alkyl selenocyanate.

-

Reduction to Selenol: The alkyl selenocyanate is then reduced to the corresponding selenol using a reducing agent like sodium borohydride (NaBH₄) in ethanol.

-

Nucleophilic Substitution: The freshly prepared selenol is reacted with a miconazole-derived electrophile, typically containing a leaving group such as a tosylate or a halide, in the presence of a base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF).

-

Purification: The final product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).

-

Characterization: The structure of the synthesized analogue is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Antifungal Activity

Selenium-containing miconazole analogues have demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi, including clinically relevant yeasts and molds. Notably, these compounds often exhibit superior activity compared to miconazole and fluconazole, particularly against fluconazole-resistant strains.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The antifungal efficacy of these analogues is typically quantified by determining their Minimum Inhibitory Concentrations (MICs), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for representative selenium-containing miconazole analogues against various fungal pathogens.

Table 1: In Vitro Antifungal Activity (MIC, μg/mL) of Selenium-Containing Miconazole Analogues against Yeast Pathogens

| Compound | C. albicans SC5314 | C. albicans (Fluconazole-Resistant) | C. parapsilosis ATCC 22019 | C. glabrata ATCC 90030 | C. krusei ATCC 6258 | Cryptococcus neoformans ATCC 90112 |

| Analogue A03 | 0.01 | 0.5 | 0.03 | 0.25 | 0.5 | 0.125 |

| Miconazole | 0.25 | 2 | 0.125 | 1 | 4 | 0.5 |

| Fluconazole | 0.5 | 64 | 1 | 8 | 32 | 4 |

Data presented are representative values compiled from published studies.[1][5]

Table 2: In Vitro Antifungal Activity (MIC, μg/mL) of Selenium-Containing Miconazole Analogues against Filamentous Fungi

| Compound | Aspergillus fumigatus ATCC 204305 | Trichophyton rubrum CMCC(F)T1v |

| Analogue A03 | 1 | 0.06 |

| Miconazole | 4 | 0.5 |

| Fluconazole | >64 | 16 |

Data presented are representative values compiled from published studies.[1][5]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Fungal Inoculum: Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain the final inoculum concentration.

-

Drug Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Role of Selenium in Antifungal Agent 58: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 58, also identified as compound A21, is a novel, potent selenium-containing analogue of miconazole. This technical guide delves into the core functionalities of selenium within this compound, summarizing its antifungal activity, mechanism of action, and available experimental data. The incorporation of selenium is a strategic approach in medicinal chemistry, often employed to enhance pharmacological properties. In the context of this compound, selenium plays a pivotal role in its efficacy, particularly against drug-resistant fungal strains.[1][2] This document provides a comprehensive overview based on currently accessible data.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of this compound is the inhibition of the fungal enzyme lanosterol 14α-demethylase, also known as CYP51.[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of fungal cell membranes. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors. This disruption alters the fluidity and permeability of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation. The selenium atom within the molecule is believed to enhance its binding affinity to the active site of CYP51, contributing to its potent antifungal activity.

Signaling Pathway: Ergosterol Biosynthesis

References

Methodological & Application

Application Notes and Protocols for Antifungal Agent 58 (Compound A21)

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Antifungal agent 58, also referred to as compound A21, is a potent antifungal compound demonstrating significant efficacy against a broad spectrum of fungal pathogens. Research indicates its potential as a therapeutic agent against human pathogens, including fluconazole-resistant Candida albicans, and as a fungicide for controlling plant pathogenic fungi[1][2][3][4]. This document provides a comprehensive overview of the available research data and detailed protocols for its investigation.

2. Data Presentation

The antifungal activity of compound A21 has been quantified against various fungal species. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and Half Maximal Effective Concentration (EC50) values.

Table 1: In Vitro Antifungal Activity of Compound A21 against Human Pathogens

| Fungal Species | Strain Information | MIC (µg/mL) | Reference |

| Candida albicans | Multiple strains, including fluconazole-resistant ones | 0.06 - 8 | [3] |

Table 2: In Vitro Antifungal Activity of Compound A21 against Plant Pathogens

| Fungal Species | EC50 (mg/L) | Comparison with Commercial Fungicides | Reference |

| Rhizoctonia solani | 0.03 | Comparable to or higher than fluxapyroxad (0.02 mg/L) and boscalid (0.29 mg/L) | [1][2][5] |

| Botrytis cinerea | 0.04 | Higher than fluxapyroxad (0.20 mg/L) and boscalid (0.42 mg/L) | [1][2][5] |

Additionally, a study on pyridine-based compounds reported that a compound designated as A21 exhibited over 90% inhibition of several plant pathogenic fungi at a concentration of 50 µg/mL, including Fusarium graminearum, Magnaporthe oryzae, Rhizoctonia solani, Colletotrichum gloeosporioides, Botrytis cinerea, Sclerotinia sclerotiorum, and Alternaria sp.[4].

3. Mechanism of Action

While the exact mechanism of action for every reported "compound A21" is not fully elucidated in a single source, a prominent proposed mechanism is the inhibition of succinate dehydrogenase (SDH)[1][2][5]. SDH is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration, leading to a decrease in ATP production and ultimately, cell death. This mechanism is consistent with the mode of action of a class of fungicides known as SDHIs.

Caption: Proposed mechanism of action of Compound A21 via inhibition of succinate dehydrogenase (SDH).

4. Experimental Protocols

The following are detailed methodologies for key experiments related to the research and development of this compound (Compound A21).

4.1. General Research Workflow

The overall workflow for the investigation of Compound A21 can be visualized as follows:

Caption: Overall research workflow for the evaluation of Compound A21.

4.2. Protocol for In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is adapted from methodologies used for screening antifungal compounds against plant pathogenic fungi[2][4].

Objective: To determine the inhibitory effect of Compound A21 on the mycelial growth of various fungal species.

Materials:

-

Compound A21

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Agar (PDA)

-

Sterile Petri dishes (9 cm diameter)

-

Fungal cultures of interest (e.g., R. solani, B. cinerea)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Compound A21 in DMSO.

-

Medicated Agar Preparation:

-

Autoclave PDA medium and cool it to 50-60°C.

-

Add the appropriate volume of the Compound A21 stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the final concentration of DMSO is not inhibitory to fungal growth (typically ≤ 1% v/v).

-

Pour the medicated PDA into sterile Petri dishes and allow them to solidify.

-

-

Control Plates: Prepare control plates containing PDA with the same concentration of DMSO used for the test plates, and PDA-only plates.

-

Inoculation:

-

From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

-

Place the mycelial disc, mycelium-side down, in the center of each medicated and control plate.

-

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) until the mycelial growth in the control plate reaches the edge of the dish.

-

Data Collection:

-

Measure the diameter of the fungal colony in both the control and treated plates.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.

-

-

-

EC50 Determination: To determine the EC50 value, repeat the assay with a range of concentrations of Compound A21 and use probit analysis to calculate the concentration that inhibits 50% of mycelial growth.

4.3. Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on standard methods for determining the MIC of antifungal agents against yeasts like Candida albicans.

Objective: To determine the lowest concentration of Compound A21 that inhibits the visible growth of a fungal microorganism.

Materials:

-

Compound A21

-

DMSO

-

RPMI-1640 medium

-

Sterile 96-well microtiter plates

-

Fungal inoculum (e.g., C. albicans), standardized to a specific cell density

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a series of two-fold dilutions of Compound A21 in RPMI-1640 medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium (e.g., 0.5-2.5 x 10^3 cells/mL for C. albicans).

-

Inoculation: Add the fungal inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

-

Incubation: Incubate the microtiter plates at 35-37°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of Compound A21 at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

4.4. Protocol for Succinate Dehydrogenase (SDH) Inhibition Assay

Objective: To determine if Compound A21 inhibits the activity of the enzyme succinate dehydrogenase.

Materials:

-

Mitochondrial fraction isolated from the target fungus or a model organism (e.g., porcine heart)

-

Compound A21

-

Assay buffer (e.g., potassium phosphate buffer)

-

Succinate (substrate)

-

Electron acceptors (e.g., 2,6-dichlorophenolindophenol (DCPIP) and phenazine methosulfate (PMS))

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, mitochondrial fraction, and varying concentrations of Compound A21.

-

Pre-incubation: Pre-incubate the reaction mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding succinate and the electron acceptors (PMS and DCPIP).

-

Measurement: Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time. The rate of this decrease is proportional to the SDH activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Compound A21 relative to a control without the inhibitor. Determine the IC50 value, which is the concentration of Compound A21 required to inhibit 50% of the SDH activity.

5. Disclaimer

The information provided in this document is a synthesis of data from multiple research publications. The term "Compound A21" may refer to different chemical entities in different studies. Researchers should carefully consult the original publications and perform their own validation experiments.

References

Preparation of Antifungal Agent 58 Stock Solution for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of Antifungal agent 58 (also known as compound A21; CAS No. 2422019-94-9) stock solutions intended for in vitro antifungal susceptibility testing. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Physicochemical and Stability Data

This compound is a potent antifungal compound, particularly effective against fluconazole-resistant strains of Candida albicans, with reported Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 8 μg/mL.[1][2] Proper handling and storage are essential to maintain its biological activity.

| Property | Data |

| CAS Number | 2422019-94-9 |

| Molecular Formula | C₁₈H₁₅F₃N₂Se |

| Molecular Weight | 395.28 g/mol |

| Appearance | Solid |

| Solubility | Primarily soluble in Dimethyl Sulfoxide (DMSO).[1] If solubility issues arise, ethanol or Dimethylformamide (DMF) may be tested. |

| Powder Storage Stability | 3 years at -20°C, 2 years at 4°C |

| In-Solvent Storage Stability | 6 months at -80°C, 1 month at -20°C |

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in in vitro assays.

Materials

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Equipment

-

Laminar flow hood or biological safety cabinet

-

-20°C and -80°C freezers for storage

Procedure

-

Pre-weighing Preparation: Before handling the compound, ensure all necessary PPE is worn. Perform all weighing and solution preparation steps in a laminar flow hood or a chemical fume hood to avoid contamination and inhalation.

-

Weighing the Compound: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.95 mg of the compound.

-

Calculation:

-

Volume of DMSO (in Liters) = Mass of compound (in g) / (Molecular Weight (in g/mol ) * Molar Concentration (in mol/L))

-

Example: (0.00395 g) / (395.28 g/mol * 0.010 mol/L) = 0.001 L = 1 mL

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.

-

Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Diagram 1: Stock Solution Preparation Workflow

Application in In Vitro Antifungal Susceptibility Testing

The prepared stock solution is now ready for use in various in vitro assays, such as broth microdilution to determine the MIC.

Protocol for Broth Microdilution Assay

-

Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature. Prepare a working solution by diluting the stock solution in the appropriate cell culture medium (e.g., RPMI-1640). The concentration of the working solution should be the highest concentration to be tested in the assay. It is crucial to ensure that the final concentration of DMSO in the assay wells does not exceed a level that affects fungal growth (typically ≤1%).

-

Serial Dilutions: Perform two-fold serial dilutions of the working solution in a 96-well microtiter plate containing the culture medium.

-

Inoculum Preparation: Prepare a standardized fungal inoculum as per established protocols (e.g., CLSI or EUCAST guidelines).

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include appropriate controls (medium only, cells only, and solvent control).

-

Incubation: Incubate the plate at the optimal temperature and duration for the fungal species being tested.

-

MIC Determination: After incubation, determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

Diagram 2: Broth Microdilution Workflow

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety precautions for handling chemical compounds of this nature should be strictly followed.

-

Personal Protective Equipment: Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powder form to avoid inhalation.

-

Contact: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: If ingested, do not induce vomiting. Seek immediate medical attention.

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

By following these detailed application notes and protocols, researchers can ensure the reliable and safe preparation and use of this compound stock solutions for their in vitro antifungal studies.

References

Application Notes and Protocols: Antifungal Susceptibility Testing for Antifungal Agent 58

Introduction

Antifungal agent 58 is a novel investigational compound with potential broad-spectrum activity against various fungal pathogens. Establishing a reliable and reproducible method for determining its in vitro efficacy is a critical step in its preclinical development. This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound against common fungal isolates, based on the widely recognized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI).

The following protocols and data presentation formats are intended for use by researchers, scientists, and drug development professionals engaged in the evaluation of new antifungal compounds.

Data Presentation

Quantitative data from antifungal susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide a template for presenting MIC data for this compound against a panel of quality control (QC) and clinical fungal isolates.

| Quality Control Strain | ATCC Number | This compound MIC Range (µg/mL) |

| Candida parapsilosis | ATCC 22019 | 0.125 - 0.5 |

| Candida krusei | ATCC 6258 | 1 - 4 |

| Aspergillus flavus | ATCC 204304 | 0.25 - 1 |

| Aspergillus fumigatus | ATCC 204305 | 0.5 - 2 |

Table 2: Sample MIC Data for this compound Against a Panel of Clinical Fungal Isolates

| Isolate ID | Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| CA-01 | Candida albicans | 0.25 | 1 | 0.06 - 2 |

| CG-01 | Candida glabrata | 0.5 | 2 | 0.125 - 4 |

| CT-01 | Candida tropicalis | 0.125 | 0.5 | 0.03 - 1 |

| AF-01 | Aspergillus fumigatus | 1 | 4 | 0.25 - 8 |

| FN-01 | Fusarium solani | 8 | >16 | 4 - >16 |

MIC₅₀: The concentration at which 50% of the isolates are inhibited. MIC₉₀: The concentration at which 90% of the isolates are inhibited.

Experimental Protocols

Broth Microdilution Assay for Yeasts (Based on CLSI M27)

This protocol is designed to determine the MIC of this compound against yeast species such as Candida spp. and Cryptococcus spp.

a. Media Preparation:

-

Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

-

Sterilize the medium by filtration through a 0.22 µm filter.

b. Inoculum Preparation:

-

Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest several colonies and suspend them in 5 mL of sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to 1-5 x 10⁶ CFU/mL).

-

Perform a 1:1000 dilution of the adjusted inoculum in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

c. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the agent in RPMI 1640 medium in a 96-well microtiter plate to achieve final concentrations ranging from 0.016 to 16 µg/mL.

d. Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

e. MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control well.

Broth Microdilution Assay for Molds (Based on CLSI M38)

This protocol is adapted for determining the MIC of this compound against filamentous fungi such as Aspergillus spp.

a. Media Preparation:

-

Use the same RPMI 1640 medium as described for the yeast protocol.

b. Inoculum Preparation:

-

Grow the mold isolate on Potato Dextrose Agar (PDA) at 35°C for 7 days or until adequate sporulation is observed.

-

Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

-

Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the turbidity of the conidial suspension to achieve a final concentration of 0.4-5 x 10⁴ CFU/mL after dilution in RPMI 1640 medium.

c. Preparation of this compound Dilutions:

-

Follow the same serial dilution procedure as described for the yeast protocol.

d. Inoculation and Incubation:

-

Inoculate the microtiter plates as described for the yeast protocol.

-

Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is seen in the growth control well.

e. MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that shows complete inhibition of growth (100% inhibition) as observed visually.

Visualizations

Caption: Workflow for the antifungal susceptibility testing of this compound.

Caption: Hypothetical mechanism of action for this compound.

Application Note: Minimum Inhibitory Concentration (MIC) Assay for Antifungal Agent 58

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. Antifungal susceptibility testing (AFST) is a critical tool for monitoring resistance trends, guiding therapeutic decisions, and discovering new antifungal compounds.[1][2] The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure derived from AFST, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] This document provides a detailed protocol for determining the MIC of Antifungal agent 58, a novel selenium-containing miconazole analogue with potent activity against various fungal species, including fluconazole-resistant strains.[4]

This compound: Overview

This compound is a potent antifungal compound that has demonstrated significant efficacy against Candida albicans strains with MIC values ranging from 0.06 to 8 μg/mL.[4] As an analogue of miconazole, its mechanism of action is presumed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5][6] Specifically, azole antifungals typically target the enzyme lanosterol 14-α-demethylase, which leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[6][7]

Principle of the MIC Assay

The MIC assay is based on challenging a standardized inoculum of a fungal isolate with serial dilutions of an antifungal agent. After a specified incubation period, the concentration at which fungal growth is significantly inhibited is determined. The two most widely accepted reference methods for MIC testing are broth microdilution and agar dilution, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][8] This note will detail both methods.

Experimental Protocols

Protocol 1: Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antifungal agents in a liquid medium, typically performed in 96-well microtiter plates.[1][9]

Materials and Reagents:

-

This compound stock solution (e.g., 1280 μg/mL in DMSO)

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile water or saline

-

Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

-

Multichannel pipette

-

Incubator (35°C)[10]

Procedure:

-

Inoculum Preparation:

-

Subculture fungal isolates onto Sabouraud Dextrose Agar and incubate for 24-48 hours.

-

Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Preparation of Drug Dilutions:

-

Add 100 μL of RPMI-1640 medium to all wells of a 96-well plate except for the first column.

-

Add 200 μL of the working stock solution of this compound (e.g., at 2X the highest desired final concentration) to the wells in the first column.

-

Perform a 2-fold serial dilution by transferring 100 μL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 μL from the tenth column.

-

This leaves column 11 as the growth control (no drug) and column 12 as the sterility control (medium only).

-

-

Inoculation and Incubation:

-

Add 100 μL of the prepared fungal inoculum to each well from column 1 to 11. Do not add inoculum to column 12.

-

The final volume in each well will be 200 μL.

-

Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.[10]

-

-

Reading the MIC:

-

Visual Reading: The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition for azoles) compared to the drug-free growth control well.[1]

-

Spectrophotometric Reading: Measure the optical density (OD) at 600 nm.[10] The MIC is determined as the lowest drug concentration that reduces growth by ≥50% compared to the growth control.

-

Protocol 2: Agar Dilution Method

The agar dilution method involves incorporating the antifungal agent directly into an agar medium upon which the fungal inoculum is spotted.[11][12]

Materials and Reagents:

-

This compound stock solution

-

Fungal strains

-

RPMI-1640 agar medium (supplemented with 2% glucose)

-

Sterile petri dishes

-

Inoculum replicating device

Procedure:

-

Preparation of Agar Plates:

-

Prepare molten RPMI-1640 agar and cool it to 45-50°C.

-

Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations. Prepare a series of plates with 2-fold decreasing concentrations of the agent.

-

Pour the agar into sterile petri dishes and allow them to solidify. Also, prepare a drug-free control plate.

-

-

Inoculum Preparation:

-

Prepare a fungal suspension as described in the broth microdilution method (0.5 McFarland standard).

-

-

Inoculation and Incubation:

-

Spot a small volume (1-10 μL) of each fungal inoculum onto the surface of the agar plates, from the lowest to the highest drug concentration, ending with the drug-free control plate.

-

Allow the spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C for 48 hours or until sufficient growth is seen on the control plate.

-

-

Reading the MIC:

Data Presentation

The following table summarizes hypothetical MIC data for this compound against a panel of clinically relevant fungal species. Data is presented as the MIC range, MIC₅₀ (the concentration inhibiting 50% of isolates), and MIC₉₀ (the concentration inhibiting 90% of isolates).

| Fungal Species (n=50) | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Candida albicans | 0.06 - 4 | 0.25 | 1 |

| Candida glabrata | 0.25 - 16 | 2 | 8 |

| Candida krusei | 0.5 - 32 | 4 | 16 |

| Cryptococcus neoformans | 0.125 - 2 | 0.25 | 1 |

| Aspergillus fumigatus | 0.25 - 8 | 1 | 4 |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution MIC assay.

Caption: Workflow of the Broth Microdilution MIC Assay.

Mechanism of Action Pathway

This diagram illustrates the proposed mechanism of action for this compound, targeting the ergosterol biosynthesis pathway.

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Interpretation of Results

The MIC value is a critical parameter but must be interpreted in a clinical context. For established antifungal agents, clinical breakpoints (CBPs) are defined by regulatory bodies to categorize an isolate as Susceptible (S), Susceptible-Dose Dependent (SDD), Intermediate (I), or Resistant (R).[1][15]

-

Susceptible (S): Implies a high likelihood of therapeutic success with a standard dosing regimen.

-

Intermediate (I) / Susceptible, Increased Exposure: Implies that the infection may be treatable in body sites where the drug is physiologically concentrated or when a higher dose is used.[16]

-

Resistant (R): Indicates a high likelihood of therapeutic failure, even with increased exposure.[15]

As this compound is a novel compound, specific CBPs have not yet been established. The MIC data generated should be compared with that of existing antifungal agents and correlated with in vivo efficacy studies to determine its potential clinical utility.

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. davidmoore.org.uk [davidmoore.org.uk]

- 8. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In-vitro susceptibility testing by agar dilution method to determine the minimum inhibitory concentrations of amphotericin B, fluconazole and ketoconazole against ocular fungal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. repub.eur.nl [repub.eur.nl]

Unlocking Antifungal Synergy: Application Notes and Protocols for Antifungal Agent 58

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the synergistic antifungal effects of Antifungal Agent 58, a novel selenium-containing miconazole analogue. As a potent inhibitor of ergosterol biosynthesis, Agent 58 presents a promising candidate for combination therapies against resistant fungal pathogens, particularly Candida albicans. This document outlines detailed experimental protocols for assessing synergy, presenting quantitative data, and visualizing key cellular pathways and workflows.

Introduction to Antifungal Synergy

Combination therapy is a critical strategy to enhance antifungal efficacy, reduce toxicity, and overcome drug resistance. Synergistic interactions occur when the combined effect of two drugs is greater than the sum of their individual effects.[1] Key metrics for quantifying synergy include the Fractional Inhibitory Concentration Index (FICI) derived from checkerboard assays and the enhanced rate of fungal killing observed in time-kill assays.

This compound, being an imidazole derivative, is presumed to inhibit the ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity.[2][3] By disrupting this pathway, Agent 58 can potentially potentiate the activity of other antifungal agents that act on different cellular targets.

Key Experimental Protocols

To rigorously evaluate the synergistic potential of this compound, two primary in vitro methods are recommended: the checkerboard microdilution assay and the time-kill curve analysis.

Protocol 1: Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to determine the in vitro synergy of two antimicrobial agents.[4][5] It allows for the calculation of the Fractional Inhibitory Concentration (FIC) index.

Materials:

-

This compound stock solution

-

Second antifungal agent stock solution (e.g., an echinocandin like caspofungin or a polyene like amphotericin B)

-

Fungal isolate (e.g., fluconazole-resistant Candida albicans)

-

96-well microtiter plates

-

RPMI 1640 medium buffered with MOPS

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Drug Dilutions:

-

Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.

-

Prepare serial twofold dilutions of the second antifungal agent vertically down the plate.

-

The final plate will contain a matrix of concentrations for both drugs. Include drug-free wells as growth controls and wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).

-

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium.

-

Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard.

-

Dilute the inoculum in RPMI 1640 medium to achieve a final concentration of 0.5–2.5 × 10^5 CFU/mL in each well.

-

-

Incubation:

-

Inoculate each well of the microtiter plate with the fungal suspension.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Reading the Results:

-

Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.[5]

-

The MIC for azoles is often defined as the concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free control.

-

-

Calculating the FIC Index:

-

Calculate the FIC for each drug:

-

FIC of Agent 58 = (MIC of Agent 58 in combination) / (MIC of Agent 58 alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FICI for each combination:

-

FICI = FIC of Agent 58 + FIC of Drug B[1]

-

-

Interpretation of FICI Values:

| FICI Value | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to ≤ 4.0 | Indifference |

| > 4.0 | Antagonism |

Protocol 2: Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the rate and extent of fungal killing by antifungal agents, alone and in combination.[6][7]

Materials:

-

This compound

-

Second antifungal agent

-

Fungal isolate

-

Culture tubes or flasks

-

Sabouraud Dextrose Broth (SDB) or RPMI 1640

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

-

Inoculum Preparation:

-

Prepare a starting inoculum of approximately 10^5 CFU/mL in the appropriate broth medium.

-

-

Drug Concentrations:

-

Prepare tubes with the following:

-

Drug-free control

-

This compound at a predetermined concentration (e.g., at or below its MIC)

-

Second antifungal agent at a predetermined concentration

-

The combination of both agents at the same concentrations

-

-

-

Incubation and Sampling:

-

Incubate the tubes at 35°C with agitation.

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.

-

-

Colony Counting:

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate the dilutions onto SDA plates.

-

Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each condition.

-

Interpretation of Time-Kill Curves:

| Interaction | Definition |

| Synergy | ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[7][8] |

| Indifference | <2-log10 change in CFU/mL with the combination compared to the most active single agent. |

| Antagonism | ≥2-log10 increase in CFU/mL with the combination compared to the most active single agent. |

Data Presentation

Clear and structured presentation of quantitative data is essential for the interpretation and comparison of results.

Table 1: Checkerboard Assay Results for this compound in Combination with Antifungal X against Candida albicans

| Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI (ΣFIC) | Interpretation |

| Agent 58 | 2.0 | 0.5 | 0.25 | \multirow{2}{}{0.5} | \multirow{2}{}{Synergy} |

| Antifungal X | 8.0 | 2.0 | 0.25 | ||

| Agent 58 | 2.0 | 1.0 | 0.5 | \multirow{2}{}{1.0} | \multirow{2}{}{Indifference} |

| Antifungal Y | 4.0 | 2.0 | 0.5 |

This table presents hypothetical data for illustrative purposes.

Table 2: Time-Kill Assay Results for this compound and Antifungal X against Candida albicans at 24 hours

| Treatment | Initial Inoculum (log10 CFU/mL) | Final Viable Count (log10 CFU/mL) | Change in Viable Count (log10 CFU/mL) |

| Growth Control | 5.0 | 8.5 | +3.5 |

| Agent 58 (MIC) | 5.0 | 4.5 | -0.5 |

| Antifungal X (MIC) | 5.0 | 5.2 | +0.2 |

| Agent 58 + Antifungal X | 5.0 | 2.1 | -2.9 |

This table presents hypothetical data for illustrative purposes. Synergy is observed as the combination resulted in a >2-log10 reduction compared to the most active single agent (Agent 58).

Visualizing Cellular Pathways and Workflows

Graphical representations are invaluable for understanding the mechanisms of action and experimental designs.

Ergosterol Biosynthesis Pathway and the Action of Imidazole Antifungals

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and highlights the inhibitory action of imidazole antifungal agents like miconazole and, presumably, this compound.

Signaling Pathways Affected by Ergosterol Biosynthesis Inhibition

Inhibition of ergosterol biosynthesis can trigger stress response signaling pathways in fungi, such as the calcineurin and cell wall integrity (CWI) pathways.[9] Combining Agent 58 with inhibitors of these pathways could lead to enhanced antifungal activity.

Experimental Workflow for Synergy Assessment

The following diagram outlines the logical flow of experiments to assess the antifungal synergy of Agent 58.

Conclusion

These application notes provide a framework for the systematic investigation of the synergistic antifungal properties of this compound. By employing standardized protocols such as the checkerboard assay and time-kill curve analysis, researchers can generate robust and reproducible data. The structured presentation of this data, coupled with the visualization of relevant biological pathways and experimental workflows, will facilitate a comprehensive understanding of the potential of this compound in combination therapies to combat fungal infections.

References

- 1. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 4. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calslab.snu.ac.kr [calslab.snu.ac.kr]

- 6. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Assessing Fungal Biofilm Inhibition by Antifungal Agent 58

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fungal biofilms are complex, structured communities of fungal cells encased in a self-produced extracellular matrix. These biofilms exhibit increased resistance to conventional antifungal therapies, posing a significant challenge in clinical and industrial settings. This document provides a detailed protocol for assessing the efficacy of a novel compound, Antifungal Agent 58, in inhibiting fungal biofilm formation. The protocol outlines methods for biofilm cultivation, treatment with the antifungal agent, and subsequent quantification of biofilm inhibition using established techniques.

Experimental Protocols

This section details the step-by-step methodologies for evaluating the antibiofilm activity of this compound. The primary methods covered are the crystal violet (CV) assay for biomass quantification and the XTT reduction assay for assessing cell metabolic activity. Further advanced analyses using Confocal Laser Scanning Microscopy (CLSM) and Real-Time Quantitative PCR (RT-qPCR) are also described.

Fungal Strain and Culture Preparation

-

Strain Selection: A clinically relevant fungal strain known for robust biofilm formation (e.g., Candida albicans SC5314) should be used.

-

Culture Conditions:

-

Streak the fungal strain from a frozen stock onto a Sabouraud Dextrose (SD) agar plate and incubate at 30°C for 24-48 hours.

-

Inoculate a single colony into 10 mL of SD broth and incubate overnight at 30°C with shaking (150 rpm).

-

Harvest the cells by centrifugation (3000 x g for 10 minutes), wash twice with sterile Phosphate Buffered Saline (PBS), and resuspend in RPMI-1640 medium.

-

Adjust the cell density to 1 x 10⁶ cells/mL using a hemocytometer.

-

Biofilm Formation and Treatment

-

Biofilm Formation:

-

Dispense 100 µL of the standardized fungal cell suspension into the wells of a flat-bottomed 96-well polystyrene microtiter plate.

-

Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.

-

After the adhesion phase, gently wash the wells twice with 150 µL of sterile PBS to remove non-adherent cells.

-

Add 200 µL of fresh RPMI-1640 medium to each well.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in RPMI-1640 medium to achieve the desired final concentrations.

-

Remove the medium from the wells containing the adhered cells and add 200 µL of the medium containing the different concentrations of this compound.

-

Include positive control wells (biofilm with no treatment) and negative control wells (medium only).

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm maturation in the presence of the agent.

-

Quantification of Biofilm Inhibition

Two primary methods are used for quantifying the extent of biofilm inhibition.

The CV assay stains both living and dead cells, providing a measure of the total biofilm biomass.

-

Staining:

-

After the treatment period, carefully aspirate the medium from all wells.

-

Wash the wells three times with 200 µL of sterile PBS to remove planktonic cells.

-

Fix the biofilms by adding 150 µL of methanol to each well and incubating for 15 minutes.

-

Remove the methanol and allow the plate to air dry.

-

Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 20 minutes.

-

-

Destaining and Measurement:

-

Remove the CV solution and wash the wells thoroughly with distilled water until the washing water is clear.

-

Air dry the plate completely.

-

Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound CV.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Transfer 150 µL of the destaining solution to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader.

-

The XTT assay measures the metabolic activity of viable cells within the biofilm.

-

Reagent Preparation:

-

Prepare an XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution at 0.5 mg/mL in PBS.

-

Prepare a menadione solution at 10 mM in acetone.

-

Immediately before use, mix the XTT solution with the menadione solution at a ratio of 20:1.

-

-

Assay Procedure:

-

After the treatment period, wash the biofilms twice with 200 µL of sterile PBS.

-

Add 100 µL of the XTT/menadione solution to each well.

-

Incubate the plate in the dark at 37°C for 2-4 hours.

-

Measure the absorbance of the resulting formazan product at 490 nm using a microplate reader.

-

Advanced Analysis (Optional)

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the cells within it.

-

Sample Preparation: Grow biofilms on sterile glass coverslips placed in a 6-well plate, following the treatment protocol described above.

-

Staining: Stain the biofilms with a combination of fluorescent dyes, such as FUN-1 (stains metabolically active cells red) and Calcofluor White (stains chitin in the fungal cell wall blue).

-

Imaging: Visualize the stained biofilms using a confocal microscope. Acquire Z-stack images to reconstruct the 3D architecture.

RT-qPCR can be used to assess the effect of this compound on the expression of genes known to be involved in biofilm formation and drug resistance (e.g., ALS1, HWP1, ERG11).

-

RNA Extraction: Grow and treat biofilms as previously described. Scrape the biofilm from the surface and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using primers specific for the target genes and a suitable housekeeping gene (e.g., *ACT

Troubleshooting & Optimization

Troubleshooting low potency of Antifungal agent 58 in experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 58.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also referred to as compound A21, is a potent, novel antifungal agent. It is a miconazole analogue that incorporates selenium into its structure.[1][2][3] It has demonstrated significant activity against pathogenic fungi, including strains of Candida albicans that are resistant to fluconazole.[1]

Q2: What is the mechanism of action of this compound?

As a miconazole analogue, this compound is believed to exert its antifungal effect by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[4][5] The inclusion of selenium in its structure is thought to enhance its inhibitory activity.[2][6]

Q3: What is the reported potency of this compound?

In vitro studies have shown that this compound inhibits Candida albicans strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 8 µg/mL.[1] It has been reported to be more effective than miconazole against certain strains.[1]

Troubleshooting Guide: Low Potency of this compound in Experiments

This guide addresses common issues that may lead to lower-than-expected potency of this compound in your experiments.

Issue 1: Suboptimal In Vitro Assay Conditions

The observed potency of an antifungal agent is highly dependent on the in vitro assay conditions. Deviation from standardized protocols can lead to inaccurate and inconsistent results.

Recommendations:

-

Standardized Protocols: Employ standardized antifungal susceptibility testing methods, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

-

Media Composition: The composition of the growth medium, including pH and nutrient levels, can significantly influence the activity of antifungal compounds. Ensure you are using the recommended medium, typically RPMI 1640, for susceptibility testing.

-

Inoculum Preparation: The density of the fungal inoculum is a critical parameter. Prepare the inoculum from a fresh culture and adjust its concentration spectrophotometrically to the recommended range to ensure reproducibility.

-

Incubation Conditions: Strictly control the incubation temperature and duration as specified in the protocol. Variations can affect both fungal growth and compound activity.

Issue 2: Compound Solubility and Stability

Poor solubility or degradation of this compound in the experimental medium can drastically reduce its effective concentration and, consequently, its apparent potency.

Recommendations:

-

Solvent Selection: Use an appropriate solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution of this compound. Ensure the final concentration of the solvent in the assay does not exceed a level that affects fungal growth (typically ≤1%).

-

Solubility Assessment: Visually inspect the stock solution and the final assay wells for any signs of precipitation. If solubility is a concern, consider using a formulation with improved solubility characteristics if available.[10]

-

Stability: Be aware of the stability of the compound under your experimental conditions (e.g., light sensitivity, temperature). Store the stock solution at the recommended temperature and protect it from light if necessary. Prepare fresh dilutions for each experiment.

Issue 3: Fungal Strain Variability and Resistance

The susceptibility of different fungal strains to an antifungal agent can vary significantly. Intrinsic or acquired resistance mechanisms can also lead to low potency.

Recommendations:

-

Strain Verification: Confirm the identity and purity of the fungal strain being tested.

-

Quality Control Strains: Always include well-characterized quality control (QC) strains with known MIC values for this compound or related azoles in your experiments. This will help to validate your assay performance.

-

Resistance Mechanisms: Be aware of potential resistance mechanisms in your test strains, such as overexpression of the target enzyme (CYP51) or efflux pumps that can remove the compound from the fungal cell.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast species.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 broth medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

-

96-well, U-bottom microdilution plates

-

Fungal isolate

-

Sterile saline or water

-

Spectrophotometer

-

35°C incubator

Procedure:

-

Preparation of Antifungal Stock Solution:

-

Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

-

-

Preparation of Microdilution Plates:

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plates to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).

-

Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).

-

-

Inoculum Preparation:

-

From a 24-hour-old culture, suspend fungal colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension 1:1000 in RPMI 1640 to obtain the final inoculum density.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared fungal suspension.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by using a microplate reader.

-

Data Presentation

Table 1: In Vitro Potency of this compound against Candida albicans

| Fungal Strain | Resistance Profile | MIC Range (µg/mL) | Reference |

| Candida albicans | Fluconazole-sensitive | 0.06 - 8 | [1] |

| Candida albicans | Fluconazole-resistant | 0.06 - 8 | [1] |

Table 2: Troubleshooting Checklist for Low Potency of this compound

| Category | Checkpoint | Recommended Action |

| Assay Conditions | Adherence to standardized protocol (e.g., CLSI) | Review and strictly follow a validated protocol. |

| Correct media formulation and pH | Use fresh, properly prepared RPMI 1640 with MOPS buffer. | |

| Accurate inoculum density | Prepare inoculum from a fresh culture and standardize spectrophotometrically. | |

| Appropriate incubation time and temperature | Ensure incubator is calibrated and follow protocol-specified duration. | |

| Compound Properties | Evidence of precipitation in stock or assay wells | Prepare a fresh stock solution; consider alternative solvents if necessary. |

| Potential for compound degradation | Prepare fresh dilutions for each experiment; store stock solution appropriately. | |

| Fungal Strain | Identity and purity of the test strain | Verify strain using standard microbiological techniques. |

| Inclusion of Quality Control (QC) strains | Run QC strains with known MICs in parallel with experimental strains. | |

| Suspected resistance in the test strain | Consider sequencing the ERG11 gene or performing efflux pump assays. |

Visualizations

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Caption: Workflow for broth microdilution antifungal susceptibility testing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of novel miconazole analogues containing selenium as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal agents: mode of action in yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 10. Design, synthesis and antifungal activity of the novel water-soluble prodrug of antifungal triazole CS-758 - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Antifungal agent 58 in DMSO and other solvents

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of the investigational compound, Antifungal Agent 58, in DMSO and other common laboratory solvents. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: "this compound" is a placeholder designation. Users should substitute this with the specific details of their compound of interest. The following data is generalized from public knowledge of compound stability and should be confirmed for your specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving a wide range of molecules, including many antifungal agents, due to its high solubilizing capacity.[1][2] However, the optimal solvent should be determined empirically for this compound. While DMSO is often a good starting point, its own biological activities and potential for compound degradation should be considered. For example, DMSO can exhibit intrinsic antifungal properties at certain concentrations.[1][3][4]

Q2: What are the recommended storage conditions for this compound in DMSO?

A2: For long-term storage, it is generally recommended to store stock solutions of compounds in DMSO at -20°C or -80°C.[5] Storage at room temperature is generally not advised for extended periods, as degradation can occur. One study showed that while 92% of compounds in DMSO were observable after 3 months at room temperature, this dropped to 52% after one year.[6][7] To minimize degradation, it is also crucial to use high-purity, anhydrous DMSO and store it in airtight containers protected from light.[8]

Q3: How many freeze-thaw cycles can a solution of this compound in DMSO tolerate?

A3: The number of tolerable freeze-thaw cycles is compound-specific. However, studies on diverse compound libraries have shown that many compounds in DMSO are stable for multiple freeze-thaw cycles. One study indicated no significant compound loss after 11 cycles when freezing at -15°C and thawing at 25°C.[9][10] To minimize the risk of degradation, it is best practice to aliquot stock solutions into smaller, single-use volumes.

Q4: I observed precipitation in my stock solution of this compound in DMSO. What should I do?

A4: Precipitation of compounds from DMSO solutions can be a problem, particularly for compounds that are difficult to bioassay.[11][12] If you observe precipitation, you can try to resolubilize the compound by gentle warming and vortexing. However, it is crucial to ensure that the compound has not degraded. If precipitation is a recurring issue, consider storing the compound at a lower concentration or using a different solvent or a co-solvent system.[12]

Q5: Can the water content in DMSO affect the stability of this compound?

A5: Yes, the presence of water in DMSO can significantly impact compound stability.[9][10] DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[13] Water can lead to the hydrolysis of susceptible compounds. Therefore, it is critical to use anhydrous DMSO and to handle and store it properly to minimize water absorption.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Action |

| Inconsistent experimental results | Degradation of this compound in stock solution. | Prepare fresh stock solutions. Perform a stability study on the compound in the chosen solvent. Aliquot stock solutions to minimize freeze-thaw cycles. |

| Precipitation of the compound. | Visually inspect the stock solution before use. If precipitation is observed, attempt to redissolve by gentle warming and vortexing. Consider long-term storage at a lower concentration. | |

| Loss of antifungal activity | Compound degradation due to improper storage. | Review storage conditions (temperature, light exposure). Store aliquots at -80°C for long-term storage. |

| Interaction with the storage container. | Studies have shown no significant difference between glass and polypropylene containers for many compounds.[9][10] However, for your specific agent, this should be verified. | |

| Unexpected biological activity | Intrinsic activity of the solvent. | DMSO itself can have antifungal properties.[1][3][4] Run appropriate vehicle controls in all experiments to account for solvent effects. |

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in DMSO

This protocol outlines a general method for evaluating the stability of this compound in DMSO under various conditions.

1. Materials:

- This compound

- Anhydrous DMSO (high purity)

- HPLC or LC/MS system

- Incubators or ovens for temperature studies

- Appropriate vials (glass or polypropylene)

2. Procedure:

- Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

- Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

- For freeze-thaw studies, prepare a separate set of aliquots that will be subjected to repeated cycles of freezing and thawing.

- At designated time points (e.g., 0, 1 week, 1 month, 3 months, etc.), retrieve a vial from each condition.

- Analyze the concentration and purity of this compound in the sample using a validated HPLC or LC/MS method.[9]

- Compare the results to the initial (time 0) analysis to determine the extent of degradation.

3. Data Analysis:

- Calculate the percentage of the parent compound remaining at each time point for each condition.

- Determine the degradation rate and half-life of the compound under each condition.

Data Summary

The following table is a template for summarizing stability data for this compound. Users should populate this with their own experimental data.

| Solvent | Concentration | Storage Temperature | Time Point | % Remaining (Mean ± SD) |

| DMSO | 10 mM | Room Temperature | 1 Month | Insert Data |

| DMSO | 10 mM | 4°C | 1 Month | Insert Data |

| DMSO | 10 mM | -20°C | 1 Month | Insert Data |

| DMSO | 10 mM | -80°C | 1 Month | Insert Data |

| Other Solvent | Insert Data | Insert Data | Insert Data | Insert Data |